molecular formula C6H10N4O2 B12924382 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one CAS No. 85357-27-3

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one

Cat. No.: B12924382
CAS No.: 85357-27-3
M. Wt: 170.17 g/mol
InChI Key: GWRBKNYYOZTNMW-UHFFFAOYSA-N
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Description

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amino and methoxy-substituted precursor, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-methoxypyrimidine: Similar in structure but with different substitution patterns.

    5,6-Diamino-2-methylpyrimidin-4(3H)-one: Lacks the methoxy group, leading to different chemical properties.

Uniqueness

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one (CAS Number: 85357-27-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₁₀N₄O₂
Molecular Weight170.169 g/mol
LogP0.1157
PSA (Polar Surface Area)96.160 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents to introduce the amino and methoxy groups onto the pyrimidine ring. Research has indicated that these synthetic pathways can yield derivatives with enhanced biological activities.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of this compound against various bacterial strains. Notably, studies have reported:

  • Inhibition against Gram-positive bacteria : The compound exhibited substantial activity against Micrococcus luteus and other Gram-positive strains.
  • Inhibition against Gram-negative bacteria : It showed efficacy against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .

Antifungal Activity

The compound also demonstrated antifungal properties, particularly against species within the genus Candida. In vitro assays indicated that it could inhibit fungal growth effectively, suggesting its potential application in treating fungal infections .

The mechanism by which this compound exerts its biological effects appears to involve:

  • DNA Gyrase Inhibition : Molecular docking studies revealed strong binding interactions with DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound forms multiple hydrogen bonds with key amino acids at the active site, which is critical for its antibacterial activity .
  • Cell Membrane Disruption : The compound may also disrupt cellular membranes of pathogens, leading to increased permeability and eventual cell death.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Screening : A study evaluated a series of pyrimidine derivatives including this compound. Results indicated that it outperformed several standard antibiotics in inhibiting growth in both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In cytotoxicity tests using HaCat and Balb/c 3T3 cell lines, the compound showed favorable results with minimal toxicity at effective antimicrobial concentrations .

Properties

CAS No.

85357-27-3

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

5,6-diamino-2-methoxy-3-methylpyrimidin-4-one

InChI

InChI=1S/C6H10N4O2/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3

InChI Key

GWRBKNYYOZTNMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1OC)N)N

Origin of Product

United States

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